molecular formula C12H8F2O B6341074 2',4-Difluoro-[1,1'-biphenyl]-3-ol CAS No. 1214341-66-8

2',4-Difluoro-[1,1'-biphenyl]-3-ol

Cat. No.: B6341074
CAS No.: 1214341-66-8
M. Wt: 206.19 g/mol
InChI Key: YHGGIBYOGGRCCH-UHFFFAOYSA-N
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Description

2’,4-Difluoro-[1,1’-biphenyl]-3-ol is an organic compound with the molecular formula C12H8F2O. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of fluorine atoms at the 2’ and 4’ positions and a hydroxyl group at the 3 position on the biphenyl structure imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4-Difluoro-[1,1’-biphenyl]-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and phenol.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to form the biphenyl structure.

Industrial Production Methods

Industrial production of 2’,4-Difluoro-[1,1’-biphenyl]-3-ol follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2’,4-Difluoro-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Properties

IUPAC Name

2-fluoro-5-(2-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGGIBYOGGRCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673374
Record name 2',4-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214341-66-8
Record name 2',4-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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